Cas no 1904367-98-1 (2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one)

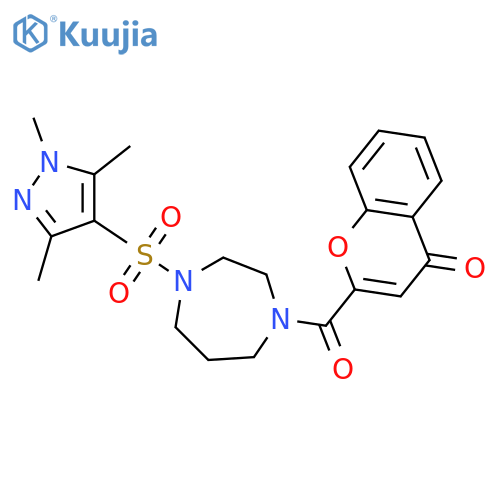

1904367-98-1 structure

商品名:2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one

2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one

- 2-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one

- F6512-7986

- 1904367-98-1

- AKOS025376441

- 2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one

- 2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one

-

- インチ: 1S/C21H24N4O5S/c1-14-20(15(2)23(3)22-14)31(28,29)25-10-6-9-24(11-12-25)21(27)19-13-17(26)16-7-4-5-8-18(16)30-19/h4-5,7-8,13H,6,9-12H2,1-3H3

- InChIKey: LSGVECZKXOQTPM-UHFFFAOYSA-N

- ほほえんだ: C1(C(N2CCCN(S(C3=C(C)N(C)N=C3C)(=O)=O)CC2)=O)OC2=C(C=CC=C2)C(=O)C=1

計算された属性

- せいみつぶんしりょう: 444.14674105g/mol

- どういたいしつりょう: 444.14674105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 3

- 複雑さ: 854

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 110Ų

2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6512-7986-2mg |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6512-7986-2μmol |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6512-7986-10mg |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6512-7986-50mg |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6512-7986-20μmol |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6512-7986-15mg |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6512-7986-3mg |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6512-7986-5mg |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6512-7986-25mg |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6512-7986-5μmol |

2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |

1904367-98-1 | 5μmol |

$63.0 | 2023-09-08 |

2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1904367-98-1 (2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量